molecular formula C9H16O2Rh B15337403 Ethene;4-hydroxypent-3-en-2-one;rhodium

Ethene;4-hydroxypent-3-en-2-one;rhodium

Cat. No.: B15337403
M. Wt: 259.13 g/mol
InChI Key: AFQSOHSPTULSFS-UHFFFAOYSA-N
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Description

Ethene;4-hydroxypent-3-en-2-one;rhodium is a complex organometallic compound that combines ethene, 4-hydroxypent-3-en-2-one, and rhodium. This compound is of significant interest in the field of catalysis due to the unique properties imparted by the rhodium center, which is known for its catalytic activity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethene;4-hydroxypent-3-en-2-one;rhodium typically involves the coordination of rhodium with ethene and 4-hydroxypent-3-en-2-one. One common method involves the reaction of rhodium chloride with ethene and 4-hydroxypent-3-en-2-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the desired complex.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethene;4-hydroxypent-3-en-2-one;rhodium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of rhodium.

    Reduction: It can be reduced to lower oxidation states, often involving the use of hydrogen or other reducing agents.

    Substitution: Ligands in the complex can be substituted with other ligands, altering the properties and reactivity of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen for reduction, oxygen or peroxides for oxidation, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of rhodium complexes, while reduction may produce lower oxidation states or even elemental rhodium.

Scientific Research Applications

Ethene;4-hydroxypent-3-en-2-one;rhodium has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

    Industry: It is used in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Ethene;4-hydroxypent-3-en-2-one;rhodium exerts its effects involves the coordination of the rhodium center with various substrates. The rhodium center facilitates the activation of chemical bonds, allowing for the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific reaction and conditions, but generally involve the formation of intermediate complexes that undergo further transformation.

Comparison with Similar Compounds

Similar Compounds

    Acetylacetonatobis(ethylene)rhodium(I): Similar in structure but with different ligands.

    Chlorobis(ethylene)rhodium(I) dimer: Contains ethylene ligands but different coordination environment.

    Norbornadiene rhodium(I) chloride dimer: Another rhodium complex with different ligands and reactivity.

Uniqueness

Ethene;4-hydroxypent-3-en-2-one;rhodium is unique due to the presence of the 4-hydroxypent-3-en-2-one ligand, which imparts specific electronic and steric properties to the complex. This uniqueness allows for distinct reactivity and selectivity in catalytic applications, making it a valuable compound in both research and industrial settings.

Biological Activity

Ethene;4-hydroxypent-3-en-2-one;rhodium, also known as a rhodium complex of 4-hydroxypent-3-en-2-one, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound consists of a rhodium metal center coordinated with an organic ligand, 4-hydroxypent-3-en-2-one. The ligand features a hydroxyl group and an enone moiety, which are known to contribute to the biological activity of the complex.

Anticancer Properties

Research indicates that rhodium complexes exhibit significant anticancer activity. For instance, half-sandwich rhodium(III) complexes have shown cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and A549 (lung cancer) cells. The IC50 values for these complexes range from 0.5 to 3.8 μM, demonstrating their potency compared to other metal complexes like those of platinum and iridium .

Table 1: Cytotoxicity of Rhodium Complexes

CompoundCell LineIC50 (μM)
Rhodium(III) Complex AA5490.5
Rhodium(III) Complex BHT-291.0
CisplatinHT-294.3

The anticancer activity is primarily attributed to the ability of rhodium complexes to induce apoptosis in cancer cells and modify cell cycle progression. These complexes interact with DNA, leading to cellular stress responses that culminate in programmed cell death . Additionally, they can inhibit topoisomerase IIα, an enzyme crucial for DNA replication, thereby preventing cancer cell proliferation .

Case Studies

Case Study 1: Apoptosis Induction
A study investigated the effects of a specific rhodium complex on A549 lung cancer cells. The results indicated that treatment with the complex led to increased levels of apoptotic markers, including caspase activation and PARP cleavage. Flow cytometry analysis revealed significant alterations in the cell cycle distribution, with an increase in the sub-G1 phase population, indicative of apoptosis .

Case Study 2: Selective Targeting
Another study focused on the selective targeting of cancer cells by rhodium complexes. The researchers found that these complexes demonstrated a higher cytotoxicity towards cancer cells compared to normal cells (HEK-293), suggesting a potential for selective therapeutic applications in oncology .

Properties

Molecular Formula

C9H16O2Rh

Molecular Weight

259.13 g/mol

IUPAC Name

ethene;4-hydroxypent-3-en-2-one;rhodium

InChI

InChI=1S/C5H8O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;2*1-2H2;

InChI Key

AFQSOHSPTULSFS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)O.C=C.C=C.[Rh]

Origin of Product

United States

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